molecular formula C22H25N3O2 B5217353 6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B5217353
M. Wt: 363.5 g/mol
InChI Key: HHKCYPWQJKYAMI-UHFFFAOYSA-N
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Description

6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the carbazole ring.

    Alkylation: Attachment of the 4-phenylbutan-2-yl group to the nitrogen atom of the carbazole.

    Reduction: Reduction of any intermediate nitro groups if necessary.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or phenyl groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive carbazole derivatives.

Medicine

    Drug Development: Potential use in the development of drugs targeting specific biological pathways.

Industry

    Materials Science: Use in the development of organic electronic materials such as OLEDs and photovoltaic cells.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its biological activity.

    6-nitrocarbazole: A simpler nitro-substituted derivative.

    N-alkylcarbazoles: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness

6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which could confer distinct biological or chemical properties compared to other carbazole derivatives.

Properties

IUPAC Name

6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-15(10-11-16-6-3-2-4-7-16)23-21-9-5-8-18-19-14-17(25(26)27)12-13-20(19)24-22(18)21/h2-4,6-7,12-15,21,23-24H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKCYPWQJKYAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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